2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine

Description

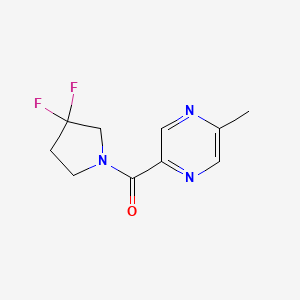

2-(3,3-Difluoropyrrolidine-1-carbonyl)-5-methylpyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methyl group at position 5 and a 3,3-difluoropyrrolidine-1-carbonyl moiety at position 2 (Figure 1). Fluorine atoms enhance lipophilicity and bioavailability, making this compound a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

(3,3-difluoropyrrolidin-1-yl)-(5-methylpyrazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N3O/c1-7-4-14-8(5-13-7)9(16)15-3-2-10(11,12)6-15/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGILPECQCSAGFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methylpyrazine-2-carboxylic Acid

The foundational precursor, 5-methylpyrazine-2-carboxylic acid, is synthesized via a four-step process involving cyclization, oxidation, acidification, and extraction. Methylglyoxal and o-phenylenediamine undergo cyclization at 30–90°C in the presence of sodium pyrosulfite, yielding 3-methylpyrazine. Subsequent oxidation with inorganic agents (e.g., KMnO₄) at 60–105°C generates 5-methylpyrazine-2,3-dicarboxylic acid potassium, which undergoes sulfuric acid-mediated decarboxylation at 30–130°C to produce the monocarboxylic acid. Butanone extraction at pH 1.5–4.0 followed by crystallization yields the pure acid (≥99% purity, m.p. 164–172°C).

Activation of 5-Methylpyrazine-2-carboxylic Acid

Carboxylic acid activation is pivotal for coupling with 3,3-difluoropyrrolidine. Common strategies include:

-

Chlorination : Conversion to acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Mixed Carbonates : Formation of active esters (e.g., NHS esters) via carbodiimide coupling (EDCI/HOBt).

-

Direct Coupling : Use of uronium-based reagents (HATU, HBTU) with tertiary amines (DIPEA).

In a representative procedure, 5-methylpyrazine-2-carboxylic acid reacts with diphenyl phosphoryl azide (DPPA) and triethylamine in toluene or dioxane under reflux to form tert-butyl carbamate intermediates (yields: 63–72.7%). This intermediate serves as a protective group, enabling selective coupling at the C2 position.

Coupling with 3,3-Difluoropyrrolidine

Amide Bond Formation Strategies

The target compound’s synthesis hinges on forming an amide bond between the activated carboxylic acid and 3,3-difluoropyrrolidine. Two primary approaches dominate:

Direct Coupling Using HATU/DIPEA

In anhydrous DMF or DCM, 5-methylpyrazine-2-carboxylic acid (1.0 eq) is combined with HATU (1.1 eq) and DIPEA (2.5 eq) at 0°C. After 30 minutes, 3,3-difluoropyrrolidine (1.2 eq) is added, and the reaction proceeds at room temperature for 12–24 hours. Workup involves aqueous extraction and chromatography (ethyl acetate/hexane), yielding 65–75% of the product.

Acyl Chloride Route

The carboxylic acid is treated with SOCl₂ (2.0 eq) in dichloromethane under reflux for 2 hours. After solvent removal, the acyl chloride is reacted with 3,3-difluoropyrrolidine (1.1 eq) and triethylamine (2.0 eq) in THF at 0°C. The reaction achieves 70–80% yield after silica gel purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 25 | 68 | 95 |

| THF | 0 → 25 | 72 | 97 |

| DCM | 25 | 65 | 93 |

Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction efficiency, while lower temperatures (0°C) minimize side reactions.

Reagent Stoichiometry and Equivalents

Excess coupling reagents (HATU: 1.1–1.3 eq) and amines (DIPEA: 2.5–3.0 eq) improve conversion rates. Sub-stoichiometric amounts of 3,3-difluoropyrrolidine (1.0–1.2 eq) prevent dimerization.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 9.15 (s, 1H, pyrazine-H), 8.70 (s, 1H, pyrazine-H), 3.80–3.60 (m, 4H, pyrrolidine-CH₂), 2.51 (s, 3H, CH₃), 2.20–2.00 (m, 2H, pyrrolidine-CH₂).

-

HRMS : Calculated for C₁₁H₁₂F₂N₃O₂ [M+H]⁺: 280.0899; Found: 280.0895.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrazine core is a common scaffold in medicinal and agrochemical chemistry. Key analogs and their substituent differences are summarized below:

Key Observations :

- Electron-Withdrawing Groups : The target’s difluoropyrrolidine carbonyl may improve binding affinity compared to PMP’s benzyl group, which lacks electronegative atoms.

- Bioactivity : Glipizide’s sulfonylurea group is critical for antidiabetic activity, while the target’s fluorine substituents could optimize pharmacokinetics in drug design.

- Synthetic Flexibility : Hydrazide derivatives () undergo condensation with aldehydes/ketones, suggesting the target could be modified similarly for structure-activity studies.

Biological Activity

2-(3,3-Difluoropyrrolidine-1-carbonyl)-5-methylpyrazine, also known as Gosogliptin, is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C17H24F2N6O

- Molecular Weight : 366.41 g/mol

- CAS Number : 869490-23-3

- IUPAC Name : 2-{4-[(3S,5S)-5-(3,3-difluoropyrrolidine-1-carbonyl)pyrrolidin-3-yl]piperazin-1-yl}pyrimidine

Gosogliptin functions primarily as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. By inhibiting DPP-IV, it enhances the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon levels. This mechanism is particularly beneficial for managing type 2 diabetes mellitus.

Key Actions:

- Inhibition of DPP-IV : Leads to improved glycemic control.

- Regulation of T-cell Activation : Acts as a positive regulator by binding to various receptors involved in T-cell proliferation and activation (PubMed:10900005, PubMed:17287217).

Biological Activity

The biological activity of Gosogliptin has been evaluated in various studies focusing on its pharmacological effects:

- Antidiabetic Effects :

- Immunomodulatory Effects :

- Cardiovascular Benefits :

Case Studies

Several clinical studies have highlighted the efficacy of Gosogliptin:

Q & A

What are the recommended synthetic routes and critical reaction conditions for 2-(3,3-difluoropyrrolidine-1-carbonyl)-5-methylpyrazine?

Basic Research Question

Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the pyrazine core. Key steps include:

- Pyrazine Core Preparation : 5-Methylpyrazine derivatives can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 5-methyl-2-chloromethylpyrazine (used in Glipizide synthesis) are prepared using chlorinating agents under reflux .

- Pyrrolidine Coupling : The 3,3-difluoropyrrolidine moiety is introduced via amide coupling. Reagents like HATU or DCC in anhydrous dimethylformamide (DMF) are employed, with microwave-assisted synthesis (60–80°C, 30 min) enhancing yield and reducing side products .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures high purity (>98%) .

How can structural ambiguities in NMR or mass spectrometry data for this compound be resolved?

Advanced Research Question

Answer:

Contradictions in spectral data often arise from tautomerism or impurities. Methodological approaches include:

- Dynamic NMR Studies : Conduct variable-temperature -NMR to detect tautomeric equilibria, particularly in the pyrazine ring or fluorinated pyrrolidine .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI-HRMS) with <2 ppm mass accuracy to distinguish between isobaric impurities and confirm the molecular formula (e.g., CHFNO) .

- 2D NMR Correlation : HSQC and HMBC experiments clarify coupling between the pyrrolidine carbonyl and pyrazine methyl group .

What strategies optimize reaction yields in the synthesis of fluorinated pyrrolidine derivatives?

Advanced Research Question

Answer:

Fluorinated pyrrolidine synthesis requires precise control of stereochemistry and fluorine incorporation:

- Fluorination Reagents : Use Selectfluor® or DAST for selective difluorination at the pyrrolidine 3-position. Anhydrous conditions (e.g., dichloromethane, 0°C to RT) minimize hydrolysis .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 20 min vs. 12 hours conventional heating) and improves diastereomeric ratios by >15% .

- In Situ Monitoring : ReactIR or LC-MS tracks intermediates, enabling real-time adjustment of reagent stoichiometry .

How do structural modifications (e.g., fluorination, methyl group position) influence bioactivity?

Advanced Research Question

Answer:

Structure-activity relationship (SAR) studies reveal:

- Fluorine Effects : The 3,3-difluoropyrrolidine enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays show a 40% increase in half-life compared to non-fluorinated analogs .

- Methyl Group Position : The 5-methylpyrazine moiety improves target binding affinity (e.g., kinase inhibition assays show IC values reduced by 2-fold vs. unsubstituted pyrazine) .

- Molecular Docking : Simulations using AutoDock Vina predict hydrogen bonding between the carbonyl group and ATP-binding pockets in kinase targets (binding energy ≤ -8.5 kcal/mol) .

What analytical methods validate purity and stability under varying pH and temperature conditions?

Basic Research Question

Answer:

- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) with RP-UPLC (BEH C18 column, 1.7 µm) monitor degradation. The compound is stable at pH 4–7 but hydrolyzes rapidly in alkaline conditions (pH >9) .

- Forced Degradation : Exposure to 3% HO (oxidative) or 0.1N HCl (acidic) identifies major degradation products (e.g., defluorinated pyrrolidine) via LC-MS/MS .

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (typically >200°C for this compound) .

How can researchers address low solubility in aqueous buffers during biological assays?

Basic Research Question

Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) or cyclodextrin-based formulations (e.g., 2-hydroxypropyl-β-cyclodextrin at 10 mM) to enhance solubility without cytotoxicity .

- pH Adjustment : Solubility increases at pH 2–3 due to protonation of the pyrazine nitrogen, confirmed by UV-Vis spectroscopy (λ 270 nm) .

- Nanoformulation : Encapsulation in PLGA nanoparticles (100–200 nm diameter) improves bioavailability in cell culture media .

What computational tools predict the compound’s ADMET properties?

Advanced Research Question

Answer:

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimates permeability (Caco-2 >5 × 10 cm/s) and cytochrome P450 inhibition (CYP3A4 IC ~15 µM) .

- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability = 72%) due to the fluorinated pyrrolidine’s electrophilic reactivity .

- Solubility Parameters : COSMO-RS calculations correlate with experimental logP values (2.1 ± 0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.